molecular formula C7H8OS B6588940 1-(4-methylthiophen-3-yl)ethan-1-one CAS No. 69213-94-1

1-(4-methylthiophen-3-yl)ethan-1-one

Cat. No. B6588940
CAS RN: 69213-94-1
M. Wt: 140.2
InChI Key:
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Description

1-(4-methylthiophen-3-yl)ethan-1-one, also known as 4-methylthio-phenethyl-ketone (MTK), is an organic compound belonging to the thioether family. It is a colorless, water-soluble liquid with a strong odor. MTK has been used in numerous scientific applications, ranging from the synthesis of complex organic molecules to the study of biochemical and physiological effects.

Scientific Research Applications

MTK has been used in a variety of scientific research applications. It has been used in the synthesis of complex organic molecules, such as amines, thioethers, and thiols. It has also been used in the study of biochemical and physiological effects. In particular, MTK has been used to study the effects of oxidative stress, as well as the effects of mitochondrial dysfunction. Additionally, MTK has been used in the study of the metabolism of drugs and other compounds, and in the study of enzyme activity.

Mechanism of Action

The mechanism of action of MTK is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it is believed to act as an inhibitor of mitochondrial respiration, leading to decreased energy production. It is also believed to act as an inhibitor of drug metabolism, leading to increased drug concentrations in the body.
Biochemical and Physiological Effects
MTK has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have antioxidant and anti-inflammatory effects, as well as to have a protective effect against oxidative stress. Additionally, it has been shown to have a protective effect against mitochondrial dysfunction, as well as to have an inhibitory effect on drug metabolism. Additionally, MTK has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTK in laboratory experiments is its water solubility, which makes it easy to use and handle. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to using MTK in laboratory experiments. For example, it has a low solubility in organic solvents, making it difficult to use in certain types of experiments. Additionally, its strong odor can make it difficult to work with in some laboratory settings.

Future Directions

The potential applications of MTK are vast, and its use in scientific research is likely to continue to increase. Potential future directions for MTK include its use in the development of new drugs and drug delivery systems, as well as its use in the study of enzyme activity. Additionally, its use in the study of oxidative stress and mitochondrial dysfunction is likely to continue to be of interest. Finally, its use in the synthesis of complex organic molecules is likely to remain an important area of research.

Synthesis Methods

MTK can be synthesized via a variety of methods, including the reaction of 1-(4-methylthiophen-3-yl)ethan-1-onephenol with ethyl iodide in the presence of an acid catalyst. This reaction yields MTK and ethyl iodide as the primary products, with a yield of around 70%. Other methods of synthesis include the reaction of 1-(4-methylthiophen-3-yl)ethan-1-onephenol with ethyl chloroformate in the presence of an acid catalyst, and the reaction of 1-(4-methylthiophen-3-yl)ethan-1-onephenol with ethyl bromide in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methylthiophen-3-yl)ethan-1-one involves the conversion of a starting material containing a 4-methylthiophen-3-yl group into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methyl-3-thiophenecarboxylic acid", "Thionyl chloride", "Ethyl acetate", "Sodium hydroxide", "Acetic anhydride", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Conversion of 4-methyl-3-thiophenecarboxylic acid to 4-methyl-3-thiophenecarbonyl chloride using thionyl chloride", "2. Reaction of 4-methyl-3-thiophenecarbonyl chloride with ethyl acetate and sodium hydroxide to form 1-(4-methylthiophen-3-yl)ethan-1-ol", "3. Conversion of 1-(4-methylthiophen-3-yl)ethan-1-ol to 1-(4-methylthiophen-3-yl)ethan-1-one using acetic anhydride and acetic acid as a catalyst", "4. Reduction of 1-(4-methylthiophen-3-yl)ethan-1-one using sodium borohydride and acetic acid as a catalyst", "5. Purification of the product using hydrochloric acid, sodium chloride, and water" ] }

CAS RN

69213-94-1

Product Name

1-(4-methylthiophen-3-yl)ethan-1-one

Molecular Formula

C7H8OS

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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